

Chemical structure and properties of Cilofexor.

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Compound of Interest

Compound Name: *Cilofexor*

Cat. No.: *B606690*

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An In-depth Technical Guide to the Chemical Structure and Properties of **Cilofexor**

Introduction

Cilofexor, also known as GS-9674, is a potent and selective, orally active, nonsteroidal farnesoid X receptor (FXR) agonist.[1][2][3] Developed by Gilead Sciences, it has been a subject of extensive research and clinical investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, **Cilofexor** modulates signaling pathways integral to hepatic health, demonstrating anti-inflammatory and antifibrotic effects in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to **Cilofexor**.

Chemical Identity and Structure

Cilofexor is a complex small molecule belonging to the phenylazetidine class of organic compounds. Its structure is characterized by a central 3-hydroxyazetidine ring linked to a substituted pyridinecarboxylic acid and a complex phenyl ether moiety.

Table 1: Chemical Identifiers for **Cilofexor**

Identifier	Value
IUPAC Name	2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Chemical Formula	C ₂₈ H ₂₂ Cl ₃ N ₃ O ₅
CAS Number	1418274-28-8
Molecular Weight	586.85 g·mol ⁻¹
PubChem CID	71228883
DrugBank ID	DB15168
ChEMBL ID	ChEMBL4297613
SMILES	<chem>C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl</chem>
InChIKey	KZSKGLFYQAYZCO-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

Cilofexor's properties, such as its solubility and plasma protein binding, are critical determinants of its pharmacokinetic behavior. It exhibits low and pH-dependent solubility. In human plasma, **Cilofexor** is highly protein-bound (>99%).

Table 2: Summary of Physicochemical and Pharmacokinetic Properties

Property	Value / Description
pKa	2.10 ± 0.10 at 25 °C
Solubility	Soluble in DMSO; Insoluble in water and ethanol
Absorption (T _{max})	Peak plasma concentrations reached ~1–4 hours after oral dosing
Disposition	Follows a bi-exponential decline
Terminal Half-life (t _{1/2})	Median ranges from 2 to 13 hours across dose levels
Dose Proportionality	Exposure increases in a less-than-dose-proportional manner over the 10 to 300 mg range
Food Effect	A moderate-fat meal reduced AUC by 21% to 45%
Plasma Protein Binding	>99%
Accumulation	No significant accumulation with repeated once-daily dosing

Pharmacological Profile and Mechanism of Action

Cilofexor is a nonsteroidal agonist of the farnesoid X receptor. FXR is a master regulator of bile acid homeostasis. Its activation, particularly in the intestine, triggers the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) and initiates a signaling cascade. This cascade results in the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The reduction in CYP7A1 activity can be monitored by measuring the decrease in its product, 7α-hydroxy-4-cholesten-3-one (C4), a serum biomarker for bile acid synthesis. This mechanism ultimately leads to decreased bile acid production, lipogenesis, and gluconeogenesis.

FXR signaling pathway activated by **Cilofexor**.

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of **Cilofexor** are consistent with its mechanism of action as an FXR agonist. Administration leads to a dose-dependent increase in plasma FGF19 and a reduction in serum C4 and total bile acids. Doses of 30 mg and higher appear to achieve a plateau of intestinal FXR activation.

In clinical trials for NASH and PSC, **Cilofexor** has been shown to improve markers of liver injury and cholestasis. In a Phase 2 study in patients with PSC, 12 weeks of treatment with 100 mg **Cilofexor** resulted in significant reductions in serum alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST). Similarly, a Phase 2 trial in patients with non-cirrhotic NASH showed that 24 weeks of 100 mg **Cilofexor** significantly reduced hepatic steatosis as measured by MRI-PDFF. However, a Phase 3 trial (PRIMIS) in patients with non-cirrhotic PSC was terminated early for futility, as **Cilofexor** did not significantly reduce fibrosis progression compared to placebo.

Table 3: Summary of Key Pharmacodynamic and Efficacy Results

Indication	Dose	Duration	Key Finding
Healthy Volunteers	10-300 mg	14 days	Dose-dependent increase in FGF19 and decrease in C4 and serum bile acids.
PSC (Phase 2)	100 mg	12 weeks	Significant median reduction in serum ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%).
NASH (Phase 2)	100 mg	24 weeks	Significant median relative decrease in MRI-PDFF (-22.7%) vs. placebo.
PSC (Phase 3)	100 mg	96 weeks	No significant reduction in fibrosis progression versus placebo.

The most frequently reported treatment-emergent adverse event is pruritus (itching), particularly at higher doses, which is a known class effect of FXR agonists. Overall, **Cilofexor** has been generally well-tolerated in clinical studies.

Experimental Protocols

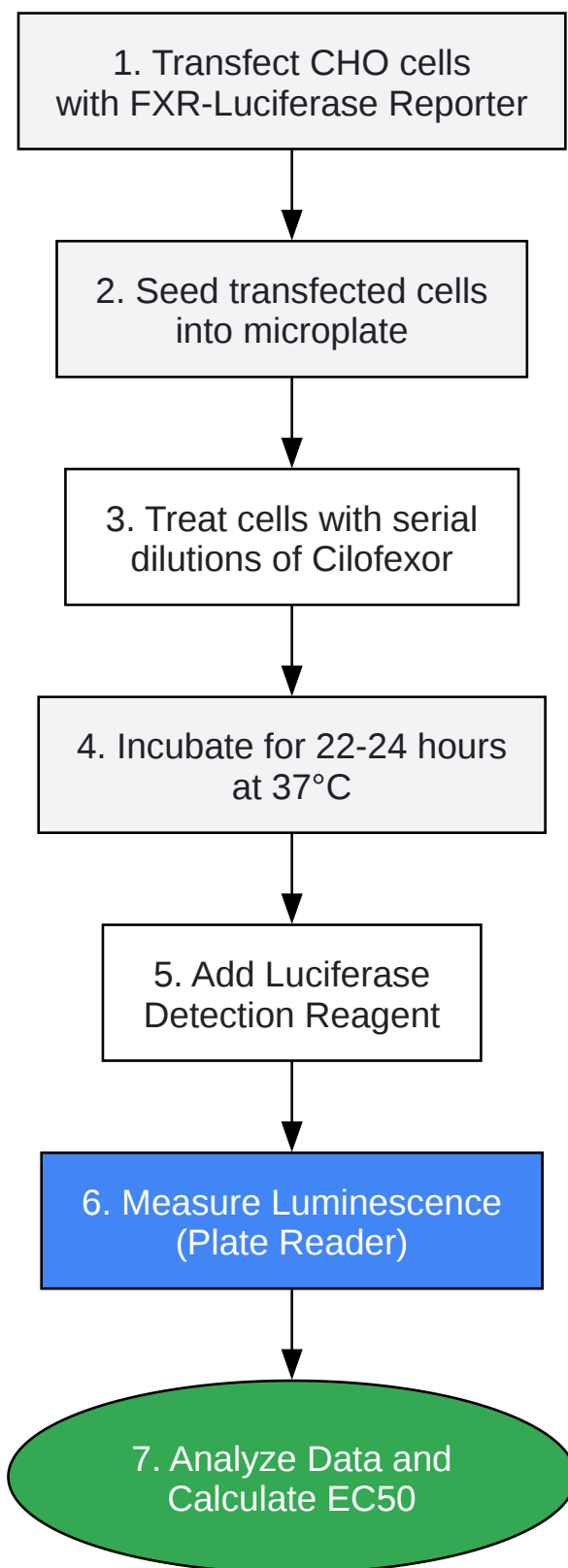
In Vitro FXR Agonist Activity Assay

A common method to determine the potency of an FXR agonist is a cell-based reporter gene assay. This protocol outlines a typical workflow.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells are transfected with a plasmid containing an FXR-responsive firefly luciferase reporter gene.

- **Compound Preparation:** **Cilofexor** is dissolved in DMSO to create a stock solution. This is then serially diluted in cell screening medium to achieve a range of final concentrations.
- **Cell Treatment:** The transfected CHO cells are seeded into microplates. After adherence, the medium is replaced with the medium containing the various concentrations of **Cilofexor**. A positive control (e.g., obeticholic acid) and a vehicle control (DMSO) are included.
- **Incubation:** The plates are incubated for approximately 22-24 hours at 37°C with 5% CO₂ to allow for FXR activation and subsequent luciferase gene expression.
- **Lysis and Luminescence Reading:** After incubation, the cells are lysed, and a luciferase detection reagent is added to each well. The resulting luminescence, which is proportional to FXR activation, is quantified using a luminometer or multi-mode microplate reader.
- **Data Analysis:** The data is used to generate a dose-response curve, from which the EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated. **Cilofexor** has a reported EC₅₀ of 43 nM.



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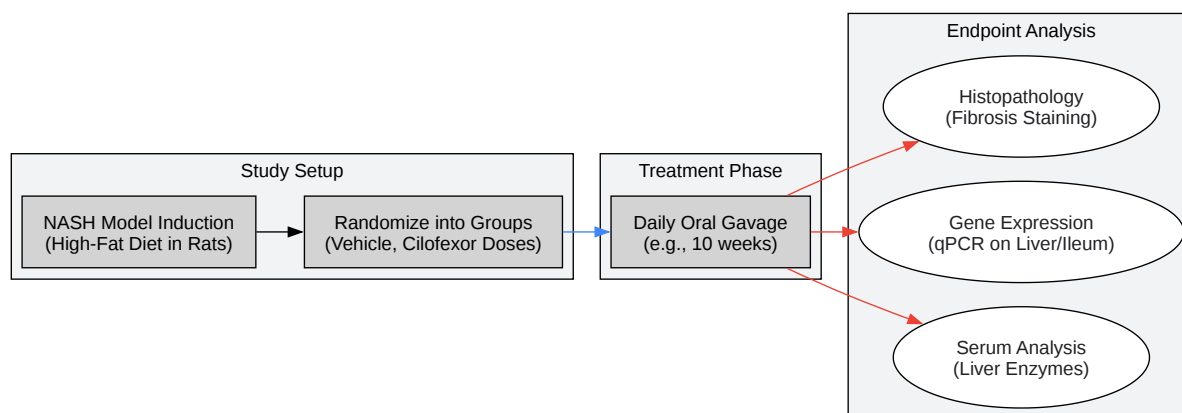
Workflow for an in vitro FXR luciferase reporter assay.

In Vivo Efficacy Study in a NASH Rat Model

Preclinical in vivo studies are essential to evaluate the antifibrotic and metabolic effects of FXR agonists.

Methodology:

- **Disease Induction:** Male Wistar rats are fed a high-fat, high-cholesterol diet to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis. This induction phase typically lasts for several weeks.
- **Treatment Groups:** Animals are randomized into several groups: a vehicle control group (receiving the drug carrier) and treatment groups receiving different doses of **Cilofexor** (e.g., 10 mg/kg and 30 mg/kg).
- **Drug Administration:** **Cilofexor** is administered once daily via oral gavage for a specified treatment period, for instance, 10 weeks.
- **Monitoring and Sample Collection:** Throughout the study, animal weight and food intake are monitored. At the end of the treatment period, blood and tissue samples (liver, ileum) are collected.
- **Endpoint Analysis:**
 - **Biochemical Analysis:** Serum is analyzed for liver enzymes (ALT, AST) and metabolic markers.
 - **Gene Expression:** RNA is extracted from liver and ileum tissue to measure the expression of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR.
 - **Histopathology:** Liver tissue is stained (e.g., with Picro-Sirius Red) to quantify the fibrosis area and assess hepatic collagen content.



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Workflow for an in vivo study in a NASH rat model.

Conclusion

Cilofexor is a well-characterized, nonsteroidal FXR agonist with a clear mechanism of action involving the FXR-FGF19 signaling axis. Its chemical structure and physicochemical properties result in a predictable pharmacokinetic profile. Preclinical and Phase 2 clinical studies have demonstrated its ability to modulate key biomarkers of bile acid synthesis and improve markers of liver injury and steatosis in patients with NASH and PSC. While it did not meet its primary endpoint for fibrosis reduction in a Phase 3 PSC trial, **Cilofexor** remains an important tool for researching FXR biology and a potential component of combination therapies for complex metabolic liver diseases.

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